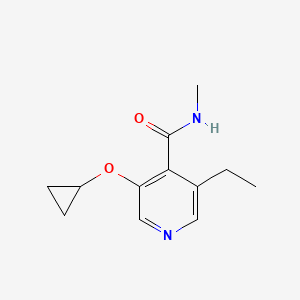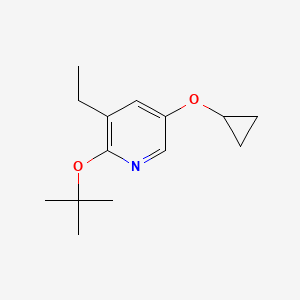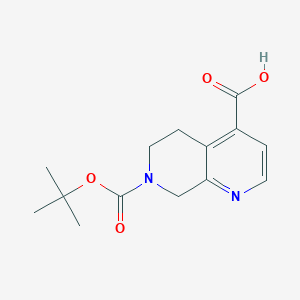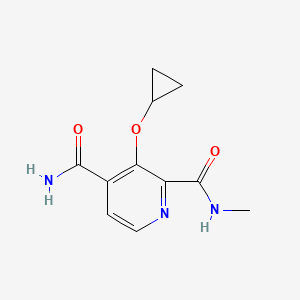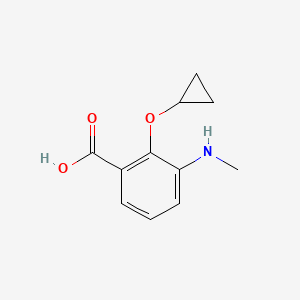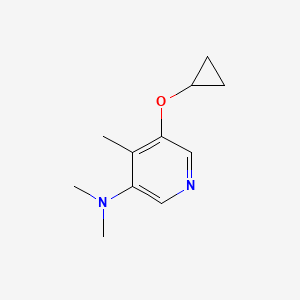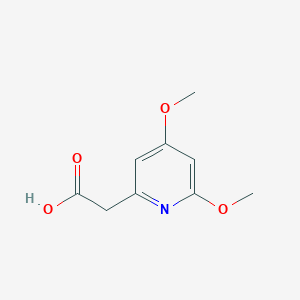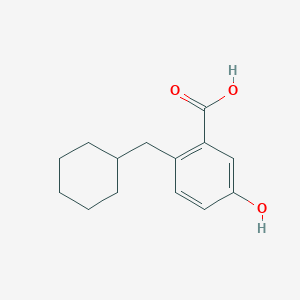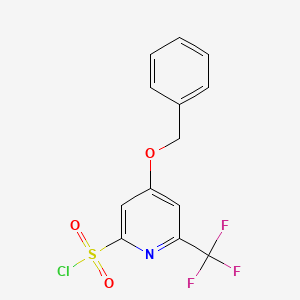
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClF3NO3S It is a derivative of pyridine, characterized by the presence of a benzyloxy group at the 4-position, a trifluoromethyl group at the 6-position, and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-6-(trifluoromethyl)pyridine.
Sulfonylation: The pyridine derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the sulfonylation reaction.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-pyridinesulfonyl chloride: Similar in structure but lacks the benzyloxy group.
Pyridine-3-sulfonyl chloride: Similar sulfonyl chloride functionality but differs in the position of the sulfonyl chloride group.
Uniqueness
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C13H9ClF3NO3S |
|---|---|
Molecular Weight |
351.73 g/mol |
IUPAC Name |
4-phenylmethoxy-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-22(19,20)12-7-10(6-11(18-12)13(15,16)17)21-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
IAAPHGYZDUBOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


